Cas no 306935-49-9 (Acetic acid,2-[[4-methyl-5-(6-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]-)
![Acetic acid,2-[[4-methyl-5-(6-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]- structure](https://pt.kuujia.com/scimg/cas/306935-49-9x500.png)
306935-49-9 structure
Nome do Produto:Acetic acid,2-[[4-methyl-5-(6-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]-
Acetic acid,2-[[4-methyl-5-(6-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]- Propriedades químicas e físicas
Nomes e Identificadores
-
- Acetic acid,2-[[4-methyl-5-(6-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]-
- 2-[(4-methyl-5-quinolin-6-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
- 2-[(4-METHYL-5-QUINOLIN-6-YL-4H-1,2,4-TRIAZOL-3-YL)THIO]ACETIC ACID
- HMS556G20
- SCHEMBL5717637
- Acetic acid, 2-[[4-methyl-5-(6-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]-
- HMS2810D17
- Maybridge1_005256
- FT-0610819
- 2-(4-methyl-5-(quinolin-6-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid
- 2-{[4-methyl-5-(quinolin-6-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- MLS000850621
- {[4-Methyl-5-(quinolin-6-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- 2-[(4-METHYL-5-QUINOLIN-6-YL-4H-1,2,4-TRIAZOL-3-YL)THIO]ACETICACID
- 306935-49-9
- CHEMBL1446789
- DTXSID40371726
- 2-((4-Methyl-5-(quinolin-6-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
- SMR000456639
-
- Inchi: InChI=1S/C14H12N4O2S/c1-18-13(16-17-14(18)21-8-12(19)20)10-4-5-11-9(7-10)3-2-6-15-11/h2-7H,8H2,1H3,(H,19,20)
- Chave InChI: UHNBDBZWZJXFAR-UHFFFAOYSA-N
- SMILES: OC(CSC1=NN=C(C2C=CC3=NC=CC=C3C=2)N1C)=O
Propriedades Computadas
- Massa Exacta: 300.06800
- Massa monoisotópica: 300.06809681g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 21
- Contagem de Ligações Rotativas: 4
- Complexidade: 384
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.8
- Superfície polar topológica: 106Ų
Propriedades Experimentais
- Ponto de Fusão: 238 °C
- PSA: 106.20000
- LogP: 2.20700
Acetic acid,2-[[4-methyl-5-(6-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]- Literatura Relacionada
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
306935-49-9 (Acetic acid,2-[[4-methyl-5-(6-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]-) Produtos relacionados
- 1955541-74-8(5H,6H,7H-pyrrolo1,2-aimidazole-3-carboxylic acid hydrochloride)
- 6041-28-7(3-(Thien-2-yl)acrylonitrile)
- 460363-75-1(5-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazole)
- 2229540-57-0(1-(3-bromopropyl)cyclopropylbenzene)
- 2382664-60-8(4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde)
- 2567494-32-8((2R)-1,1-difluoro-3-methylpentan-2-amine hydrochloride)
- 2138543-31-2(3-ethyl-N-methyl-4-(trifluoromethyl)cyclohexan-1-amine)
- 2172481-00-2(1-butyl-4-(chloromethyl)-5-cyclobutyl-1H-1,2,3-triazole)
- 40397-90-8(3-Chloro-2-methylphenyl isocyanate)
- 50677-25-3(N'-(2-Chloroacetyl)-4-methoxybenzohydrazide)
Fornecedores recomendados
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
CN Fornecedor
Reagente

Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
CN Fornecedor
A granel

PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente

Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
